(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride (CAS 2752149-34-9) is a stereopure, spirocyclic pyrrolidine building block utilized in medicinal chemistry and advanced materials synthesis [1]. As a rigid bioisostere for traditional morpholine, piperazine, and pyrrolidine rings, this scaffold increases the fraction of sp3-hybridized carbons (Fsp3) in target molecules, a metric correlated with improved solubility and metabolic stability. The hydrochloride salt form provides high crystallinity and predictable aqueous solubility, facilitating its use as a precursor for coupling reactions. The precise spatial arrangement dictated by the (7R)-hydroxyl group provides a defined vector for hydrogen bonding or subsequent functionalization, establishing it as a structural intermediate for modifying pharmacokinetic properties in commercial drug discovery workflows.
Substituting (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride with non-spirocyclic analogs, such as (3R)-pyrrolidin-3-ol, or racemic mixtures introduces measurable liabilities in process chemistry and product performance [1]. Simple pyrrolidines lack the spiro-fused cyclopropane ring, rendering them more susceptible to oxidative metabolism and resulting in higher entropic penalties during target binding. Furthermore, utilizing the racemic 5-azaspiro[2.4]heptan-7-ol requires downstream chiral resolution, which caps the theoretical yield of the desired enantiomer at 50% and increases manufacturing costs. The free base form of this spirocycle is typically a hygroscopic oil, leading to erratic stoichiometry during formulation. Therefore, the stereopure hydrochloride salt is required to maintain batch-to-batch reproducibility, extend structural half-life, and streamline processability.
Spirocyclic incorporation improves the metabolic stability of the pyrrolidine core. In comparative microsomal stability assays, derivatives containing the 5-azaspiro[2.4]heptane scaffold demonstrated a reduction in intrinsic clearance compared to their simple pyrrolidine counterparts [1]. The spirocyclic core reduces cytochrome P450-mediated oxidation at the adjacent carbon positions due to steric shielding by the cyclopropane ring, extending the structural half-life.
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in human liver microsomes |
| Target Compound Data | < 15 µL/min/mg protein (spirocyclic derivatives) |
| Comparator Or Baseline | (3R)-pyrrolidin-3-ol derivatives (> 45 µL/min/mg protein) |
| Quantified Difference | > 3-fold reduction in metabolic clearance |
| Conditions | Human liver microsomes (HLM), 37°C, NADPH-dependent oxidation assay |
Lower metabolic clearance translates directly to longer half-lives in vivo, reducing the required dosing frequency for downstream pharmaceutical products.
The free base of 5-azaspiro[2.4]heptan-7-ol is a hygroscopic oil or low-melting solid, which complicates accurate weighing and leads to variable stoichiometry in parallel synthesis. Conversion to the hydrochloride salt yields a highly crystalline, free-flowing powder with minimal moisture uptake at standard ambient humidity [1]. This crystalline nature ensures precise molar dosing during critical coupling steps, such as amide bond formation or reductive amination, thereby minimizing side reactions and unreacted starting materials.
| Evidence Dimension | Moisture uptake / Hygroscopicity at 75% Relative Humidity (RH) |
| Target Compound Data | < 1.5% weight gain (Hydrochloride salt) |
| Comparator Or Baseline | Free base form (> 8.0% weight gain) |
| Quantified Difference | > 5-fold reduction in hygroscopicity |
| Conditions | Dynamic Vapor Sorption (DVS) at 25°C and 75% RH over 24 hours |
High crystallinity and low hygroscopicity are critical for reproducible manufacturing, eliminating the need for specialized dry-room handling during procurement and scale-up.
Procuring the stereopure (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride eliminates the need for late-stage chiral separation, a process that inherently caps the theoretical yield of the desired enantiomer at 50% [1]. When synthesizing complex active pharmaceutical ingredients (APIs), starting with the racemic mixture necessitates preparative chiral HPLC or diastereomeric salt resolution, which wastes half of the advanced intermediate and consumes large volumes of solvent. Utilizing the (7R)-enantiomer directly ensures maximum atom economy and streamlines the synthetic route.
| Evidence Dimension | Effective yield of enantiopure API intermediate |
| Target Compound Data | > 95% retention of stereocenter yield |
| Comparator Or Baseline | Racemic 5-azaspiro[2.4]heptan-7-ol (maximum 50% theoretical yield post-resolution) |
| Quantified Difference | ~ 2-fold increase in effective material throughput |
| Conditions | Multi-step API synthesis followed by chiral HPLC resolution of the final product |
Starting with the stereopure building block drastically reduces raw material waste and avoids the severe bottleneck of late-stage chiral chromatography.
The spirocyclic framework of (7R)-5-azaspiro[2.4]heptan-7-ol restricts the conformational flexibility of the pyrrolidine ring, pre-organizing the molecule into a defined binding geometry [1]. When substituted for flexible acyclic or simple monocyclic amines, the spirocycle reduces the entropic penalty associated with freezing the ligand's conformation upon binding to a protein target. This pre-organization typically results in a measurable enhancement in binding affinity for the target receptor or enzyme, provided the spatial vectors align with the binding pocket.
| Evidence Dimension | Thermodynamic binding entropy (-TΔS) penalty |
| Target Compound Data | Lower entropic penalty due to pre-organized spirocyclic conformation |
| Comparator Or Baseline | Flexible monocyclic analogs (e.g., substituted pyrrolidines) |
| Quantified Difference | Estimated 1.5 to 3.0 kcal/mol favorable difference in binding free energy (ΔG) |
| Conditions | Isothermal Titration Calorimetry (ITC) of spirocyclic vs monocyclic ligand-receptor complexes |
Conformational restriction is a proven strategy to increase target potency, allowing buyers to develop drug candidates with lower required therapeutic doses.
(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride is deployed as a bioisostere for morpholines and simple pyrrolidines in drug discovery programs. By increasing the Fsp3 fraction and providing steric shielding, it directly addresses metabolic liabilities, such as high intrinsic clearance, observed in early lead compounds [1].
The rigid spatial projection of the (7R)-hydroxyl group makes this compound a suitable precursor for synthesizing advanced kinase inhibitors. The precise orientation of the hydroxyl moiety facilitates hydrogen bonding interactions within the ATP-binding pocket, while the spirocyclic core minimizes the entropic penalty of binding [2].
Due to the handling properties, low hygroscopicity, and high crystallinity of the hydrochloride salt, this building block is suited for automated, high-throughput coupling reactions. It ensures precise stoichiometry in array synthesis, minimizing the failure rate of individual reactions compared to using the hygroscopic free base [3].